molecular formula C6H11N3O B11924069 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene CAS No. 31611-48-0

1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11924069
CAS No.: 31611-48-0
M. Wt: 141.17 g/mol
InChI Key: PBPYMGXQFOGJSF-UHFFFAOYSA-N
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Description

1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound characterized by its unique spiro structure, which includes an oxygen atom and three nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoxazole derivatives with pyrimidine intermediates. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the spiro structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-Oxa-2,4,8-triazaspiro[4.5]dec-3-ene
  • 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives

Comparison: 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene is unique due to its specific spiro structure and the presence of an oxygen atom and three nitrogen atoms within the ring system. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

31611-48-0

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-oxa-2,8,10-triazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C6H11N3O/c1-3-7-5-8-6(1)2-4-9-10-6/h4,7-8H,1-3,5H2

InChI Key

PBPYMGXQFOGJSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCNC12CC=NO2

Origin of Product

United States

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